molecular formula C10H9N3O2S B13695006 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole

Cat. No.: B13695006
M. Wt: 235.26 g/mol
InChI Key: UBHGTORGLXWNND-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a dihydrobenzo dioxin moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl hydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction is usually carried out in a solvent such as ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups attached to the amino group.

Scientific Research Applications

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the dihydrobenzo dioxin moiety contributes to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H2,11,13)

InChI Key

UBHGTORGLXWNND-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(S3)N

Origin of Product

United States

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